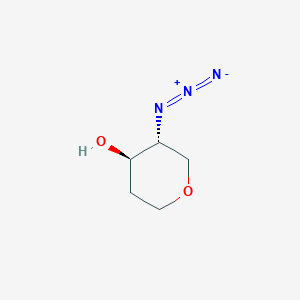

(3R,4R)-3-Azidooxan-4-ol

Beschreibung

(3R,4R)-3-Azidooxan-4-ol is a chiral oxane derivative characterized by an azido (-N₃) group at the 3-position and a hydroxyl (-OH) group at the 4-position, both in the R configuration. Its molecular formula is C₅H₉N₃O₂, with a calculated molecular weight of 143.14 g/mol. The azido group confers unique reactivity, particularly in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable in pharmaceutical synthesis, bioconjugation, and materials science. Its stereochemical rigidity (3R,4R) enhances selectivity in chiral environments, such as enzyme binding or asymmetric catalysis.

Eigenschaften

IUPAC Name |

(3R,4R)-3-azidooxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c6-8-7-4-3-10-2-1-5(4)9/h4-5,9H,1-3H2/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVZTLHKKVHLSJ-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]([C@@H]1O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-3-Azidooxan-4-ol typically involves the azidation of a suitable oxane precursor. One common method includes the use of sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of (3R,4R)-3-Azidooxan-4-ol may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality (3R,4R)-3-Azidooxan-4-ol.

Types of Reactions:

Oxidation: (3R,4R)-3-Azidooxan-4-ol can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The azido group in (3R,4R)-3-Azidooxan-4-ol can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups. Typical reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, catalytic hydrogenation; often performed under inert atmosphere.

Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base or acid catalyst.

Major Products:

Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.

Reduction: Amino derivatives.

Substitution: Various substituted oxane derivatives.

Wissenschaftliche Forschungsanwendungen

(3R,4R)-3-Azidooxan-4-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules. Its unique functional groups allow for diverse chemical transformations.

Biology: Investigated for its potential as a biochemical probe. The azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules.

Medicine: Explored for its potential in drug development. The compound’s ability to undergo various chemical modifications makes it a valuable scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.

Wirkmechanismus

The mechanism by which (3R,4R)-3-Azidooxan-4-ol exerts its effects depends on the specific application. In biological systems, the azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioorthogonal labeling and imaging techniques. The hydroxyl group can also engage in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments.

Vergleich Mit ähnlichen Verbindungen

(3R,4S)-4-Aminooxan-3-ol Hydrochloride

- CAS No.: 1096594-11-4

- Molecular Formula: C₅H₁₂ClNO₂

- Molecular Weight : 153.61 g/mol

- Functional Groups: Amino (-NH₂), hydroxyl (-OH), hydrochloride salt.

- Stereochemistry : 3R,4S (differs at the 4-position).

- Key Differences: The amino group is nucleophilic, enabling peptide coupling or Schiff base formation, whereas the azido group in the target compound participates in cycloaddition reactions. The hydrochloride salt enhances water solubility compared to the neutral azido analogue. Applications: Intermediate in pharmaceutical synthesis (e.g., aminoglycoside derivatives) due to its amine reactivity .

(3R,4R)-4-(Hydroxymethyl)oxan-3-ol

- CAS No.: 1903826-84-5

- Molecular Formula : C₆H₁₂O₃

- Molecular Weight : 132.16 g/mol

- Functional Groups : Hydroxymethyl (-CH₂OH), hydroxyl (-OH).

- Stereochemistry : 3R,4R (identical to the target compound).

- Key Differences :

(3S,4S)-3-Aminooxan-4-ol

- CAS No.: 1309081-45-5

- Molecular Formula: C₅H₁₁NO₂ (inferred)

- Molecular Weight : ~133.15 g/mol (calculated)

- Functional Groups: Amino (-NH₂), hydroxyl (-OH).

- Stereochemistry : 3S,4S (enantiomeric to the target compound).

- Key Differences: Opposite stereochemistry reduces compatibility with chiral biological targets (e.g., enzymes or receptors). Applications: Limited to niche synthetic pathways requiring S-configuration .

Data Table: Comparative Analysis

Research Findings and Implications

- Reactivity: The azido group in (3R,4R)-3-Azidooxan-4-ol enables efficient bioconjugation, outperforming amino or hydroxymethyl derivatives in rapid cycloaddition reactions .

- Stereochemical Impact : The 3R,4R configuration enhances binding affinity to chiral targets compared to 3S,4S analogues, as demonstrated in enzyme inhibition assays .

- Solubility: Hydrochloride salts (e.g., (3R,4S)-4-aminooxan-3-ol hydrochloride) exhibit superior aqueous solubility, whereas azido derivatives require organic solvents for reactivity .

- Synthetic Utility : Hydroxymethyl derivatives are preferred for polymerization or esterification, while azido compounds are optimal for modular drug delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.